5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Properties

5-(2,4-Me2-phenoxymethyl)thiadiazole (CAS 119869-04-4) is a lipophilic 2-amino-1,3,4-thiadiazole building block for medicinal chemistry. The 2,4-dimethylphenoxy group elevates LogP vs. unsubstituted phenyl, enhancing membrane permeability for intracellular targets. Key benefits: • Higher predicted LogP (2.4) improves passive diffusion, aiding oral bioavailability design. • Selective inactivity at P2X7 receptor ensures clean SAR control; ideal negative control. • Primary amine enables amide coupling, reductive amination, library diversification. Supplied with ≥95% purity, NMR/MS data for quality assurance. Reliable bulk supply.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 119869-04-4
Cat. No. B045089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
CAS119869-04-4
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2=NN=C(S2)N)C
InChIInChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
InChIKeyMZBSWNVTBJDHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine: Differentiated Building Block


5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS 119869-04-4) is a heterocyclic compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . It belongs to the class of 2-amino-1,3,4-thiadiazoles, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which are attributable to the toxophoric -N=C-S- group [1]. The compound is commercially available as a research chemical with purities typically ≥95%, and it is utilized as a building block for the synthesis of more complex molecules, including those with reported antimicrobial, anticancer, and anti-inflammatory potential [1].

Generic Substitution Failure: 2,4-Dimethylphenoxy Impact


In-class 2-amino-1,3,4-thiadiazole compounds cannot be interchanged due to the profound impact of substituents on their physicochemical and biological profiles. Specifically, the 2,4-dimethylphenoxy moiety in this compound is a key differentiator that modulates lipophilicity (LogP) and membrane permeability compared to its unsubstituted or differently substituted analogs [1]. Computational predictions indicate that this specific substitution pattern results in a significantly higher LogP value, which is a critical parameter for optimizing absorption, distribution, and overall drug-likeness in early-stage drug discovery [2]. This highlights the necessity for precise procurement rather than generic substitution.

Quantitative Evidence vs. Key Analogs


Higher Lipophilicity vs. Unsubstituted Phenyl Analog

The presence of the 2,4-dimethylphenoxy group in the target compound significantly increases its predicted lipophilicity compared to the unsubstituted phenyl analog (5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, CAS 121068-32-4). This is a critical differentiator for applications requiring enhanced membrane permeability. The target compound's LogP was computed using the SwissADME web tool [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Higher Lipophilicity vs. 4-Ethylphenoxy Analog

The substitution pattern on the phenoxy ring (2,4-dimethyl vs. 4-ethyl) leads to a measurable difference in predicted lipophilicity. The target compound's LogP was computed using the SwissADME web tool [1].

Medicinal Chemistry Drug Design Structure-Activity Relationship

Lack of P2X7 Receptor Activity vs. 2,5-Dimethyl Regioisomer

In contrast to the 2,5-dimethylphenoxy regioisomer (CAS 915920-94-4), which has documented activity as a P2X7 receptor inhibitor, the target compound (2,4-dimethylphenoxy analog) was tested and found to be inactive in a radioligand binding assay for the P2X7 receptor [1]. This negative data is a powerful differentiator, demonstrating that subtle changes in substitution pattern (2,4- vs. 2,5-dimethyl) lead to a complete loss of activity at this specific target.

Pharmacology Receptor Binding Selectivity

Identity Confirmation by NMR and MS

The identity and purity of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS 119869-04-4) have been confirmed using standard analytical techniques, including 1H NMR and mass spectrometry (GC-MS) [1]. This provides a baseline for comparison with in-house synthesized or alternative vendor products.

Analytical Chemistry Quality Control Structural Elucidation

Limited Public Data Availability

A comprehensive search of the scientific literature, including primary research papers and patents, reveals a scarcity of high-strength, comparative biological activity data (e.g., IC50, MIC, in vivo efficacy) specifically for 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine. Much of the available information is either of a general class-level nature or pertains to closely related analogs rather than this specific compound. This evidence guide is therefore based on the strongest, verifiable quantitative data available, which primarily consists of computational physicochemical predictions and selectivity profiling against a direct analog.

Data Availability Research Gap

Key Research Applications


Lead Optimization for Membrane Permeability

Medicinal chemists working on early-stage drug discovery can utilize this compound as a building block to increase the lipophilicity (LogP) of their lead series. The predicted LogP of 2.4 is higher than that of the unsubstituted phenyl analog [1], offering a strategic advantage for improving passive diffusion across cell membranes. This property is particularly valuable for targets located intracellularly or for developing orally bioavailable candidates [2].

SAR Studies on Thiadiazole Scaffolds

This compound serves as a precise tool for probing the SAR of 2-amino-1,3,4-thiadiazole derivatives. The confirmed inactivity at the P2X7 receptor, in stark contrast to the active 2,5-dimethylphenoxy regioisomer [1], provides critical data for defining the pharmacophore for P2X7R inhibition. Its use can help medicinal chemists avoid off-target activity or design more selective analogs.

Chemical Biology Probe Development

Researchers developing chemical probes can leverage the compound's enhanced lipophilicity to ensure cell penetration. The availability of reference 1H NMR and MS data [1] facilitates quality control and confirms the integrity of the probe. Given its defined selectivity profile (lack of P2X7R activity [2]), it can serve as a negative control in assays designed to study the role of P2X7 receptors in cellular processes.

Heterocyclic Library Synthesis via Amine Handle

The primary amine group at the 2-position of the thiadiazole ring is a versatile synthetic handle. This compound is a valuable starting material for creating diverse chemical libraries through reactions like amide coupling, reductive amination, or diazotization [1]. Its commercial availability and defined purity make it a reliable intermediate for generating novel compounds with potentially improved pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.